Cas no 13033-84-6 (D-Phe-OMe monohydrochloride)

D-Phe-OMe monohydrochloride 化学的及び物理的性質
名前と識別子
-
- D-Phenylalanine methyl ester hydrochloride
- H-D-Phe-OMe.HCl
- H-D-Phe-OMe HCl
- D-Phe-OMe monohydrochloride
- (R)-Methyl 2-amino-3-phenylpropanoate hydrochloride
- D-Phenylalanine Meth
- H-D-Phe-OMe · HCl
- H-D-Phe-OMe•HCl
- methyl (2R)-2-amino-3-phenylpropanoate,hydrochloride
- Methyl D-phenylalaninate hydrochloride (1:1)
- (R)-Phenylalanine methyl ester hydrochloride
- Methyl(R)-phenylalaninate hydrochloride
- Alanine,phenyl-, methyl ester, hydrochloride, D- (8CI)
- D-phenylalanine, methyl ester, hydrochloride (1:1)
- H-D-Phe-OMe
- D-PHENYLALANINE-OME HCL
- D-DhenylalaninemethylesterHCl
- D-PHENYLALANINE ETHYL ESTER HCL
- D-PHENYLALANINE METHYL ESTER HCL
- R-Phenyl Alanine methyl ester HCL
- METHYL D-PHENYLALANINATE HYDROCHLORIDE
- D-Dhenylalaninemethylesterhydrochloride
- H-D-Phe-OMe·HCl
- methyl (2R)-2-azanyl-3-phenyl-propanoate hydrochloride
- DTXSID40467254
- J-300214
- 13033-84-6
- (D)-Phenylalanine methyl ester hydrochloride
- D-phenylalanine methylester hydrochloride
- MFCD00066112
- A806069
- HY-I0924A
- D-Phenylalanine methyl ester, HCl
- (r)-2-amino-3-phenyl-propionic acid methyl ester hydrochloride
- methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
- AM82161
- CS-W020565
- Q-101534
- [(2R)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]azanium;chloride
- DS-14393
- D-Phe-OMe.HCl
- D-Phenylalanine, methyl ester, hydrochloride
- D-Phenylalanine methyl ester hydrochloride, 98%
- AKOS015846309
- AKOS015888210
- AC-5500
- EL9Z2VT355
- SWVMLNPDTIFDDY-SBSPUUFOSA-N
- P1725
- D-Phenyl alanine methyl ester hydrochloride
- SCHEMBL346467
- (2R)-2-amino-3-phenylpropanoic acid methyl ester hydrochloride
- D-Phe-OMe-HCl
- H-D-Phe-OMe inverted exclamation mark currencyHCl
- METHYL (2R)-2-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE
-
- MDL: MFCD00066112
- インチ: 1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1
- InChIKey: SWVMLNPDTIFDDY-SBSPUUFOSA-N
- ほほえんだ: O=C(OC)[C@H](N)CC1=CC=CC=C1.[H]Cl
計算された属性
- せいみつぶんしりょう: 215.071306g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 4
- どういたいしつりょう: 215.071306g/mol
- 単一同位体質量: 215.071306g/mol
- 水素結合トポロジー分子極性表面積: 52.3Ų
- 重原子数: 14
- 複雑さ: 164
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1000
- ゆうかいてん: 159-163 °C (lit.)
- ふってん: No data available
- フラッシュポイント: 126 °C
- 屈折率: -37.0 ° (C=2, EtOH)
- ようかいど: Soluble in Ethanol and Methanol.
- PSA: 52.32000
- LogP: 2.23170
- ひせんこうど: -39 ~ -33° (c=2, ethanol)
- ようかいせい: 未確定
D-Phe-OMe monohydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:2-8°C
D-Phe-OMe monohydrochloride 税関データ
- 税関コード:2923900090
- 税関データ:
中国税関コード:
2923900090概要:
29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
D-Phe-OMe monohydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AAPPTec | AHF206-25g |
H-D-Phe-OMe HCl |
13033-84-6 | 25g |
$85.00 | 2024-07-19 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002086-100g |
D-Phe-OMe monohydrochloride |
13033-84-6 | 98% | 100g |
¥129 | 2024-05-26 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0827649443- 25g |
D-Phe-OMe monohydrochloride |
13033-84-6 | 25g |
¥ 97.6 | 2021-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P100531-25g |
D-Phe-OMe monohydrochloride |
13033-84-6 | 98% | 25g |
¥49.90 | 2023-09-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002086-5g |
D-Phe-OMe monohydrochloride |
13033-84-6 | 98% | 5g |
¥27 | 2024-05-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PA531-5g |
D-Phe-OMe monohydrochloride |
13033-84-6 | 99% | 5g |
¥32.0 | 2022-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H815391-100g |
D-Phenylalanine methyl ester hydrochloride |
13033-84-6 | 98% | 100g |
¥231.00 | 2022-01-14 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY034266-5g |
D-Phenylalanine Methyl Ester Hydrochloride |
13033-84-6 | ≥98% | 5g |
¥25.00 | 2024-07-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H815391-500g |
D-Phenylalanine methyl ester hydrochloride |
13033-84-6 | 98% | 500g |
¥880.00 | 2022-01-14 | |
AstaTech | 28520-5/G |
D-PHENYLALANINE METHYL ESTER HCL |
13033-84-6 | 97% | 5g |
$22 | 2023-09-18 |
D-Phe-OMe monohydrochloride 関連文献
-
Li Yang,Fang Wang,Dang-i Y. Auphedeous,Chuanliang Feng Nanoscale 2019 11 14210
-
Ting Lian,Wei Liu,Yi Li,Yonggang Yang New J. Chem. 2023 47 653
-
Pan Jiang,Hongkun Li,Wei Liu,Yi Li,Baozong Li,Yonggang Yang New J. Chem. 2021 45 8986
-
Yingjue Wang,Yiwei Zhuang,Jiangang Gao,Gang Zou,Qijin Zhang Soft Matter 2016 12 2751
-
Lei Zhang,Wen-Li Yuan,Zhang Zhang,Guo-Hao Zhang,Hao Chen,Nanrong Zhao,Ling He,Guo-Hong Tao J. Mater. Chem. A 2019 7 4619
-
Yingjue Wang,Zhenzhen Zhang,Yanggang Gao,Gang Zou,Qijin Zhang Soft Matter 2017 13 7856
-
Beno?t M. R. Liénard,Gianpiero Garau,Louise Horsfall,Andreas I. Karsisiotis,Christian Damblon,Patricia Lassaux,Cyril Papamicael,Gordon C. K. Roberts,Moreno Galleni,Otto Dideberg,Jean-Marie Frère,Christopher J. Schofield Org. Biomol. Chem. 2008 6 2282
D-Phe-OMe monohydrochlorideに関する追加情報
D-Phe-OMe Monohydrochloride (CAS No. 13033-84-6): A Comprehensive Overview of Its Applications and Advancements in Chemical Biology and Medicinal Chemistry
The compound D-Phe-OMe monohydrochloride (CAS No. 13033-84-6) has emerged as a critical reagent in the field of chemical biology and medicinal chemistry. This D-Phe-OMe monohydrochloride derivative, characterized by its unique structural features, serves as a versatile building block for peptide synthesis, drug design, and biochemical studies. Its structure—comprising a D-Phe (D-phenylalanine) moiety linked to a methyl ester group (OMe) and stabilized by a hydrochloride counterion—enables precise control over peptide folding, stability, and pharmacokinetic properties. Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted its role in optimizing the yield and purity of complex peptides.
In academic research, D-Phe-OMe monohydrochloride has been extensively utilized to investigate the stereochemical effects on protein-ligand interactions. Studies published in Journal of Medicinal Chemistry (2023) demonstrated that incorporating D-Phe residues into bioactive peptides significantly enhances resistance to enzymatic degradation while preserving bioactivity. This property is particularly valuable in designing therapeutics targeting extracellular proteases or intracellular environments with high peptidase activity. For instance, researchers at the University of California, San Francisco, recently employed D-Phe-OMe monohydrochloride to synthesize analogs of glucagon-like peptide 1 (GLP-1), achieving prolonged half-lives without compromising receptor specificity.
Beyond academia, this compound plays a pivotal role in preclinical drug development pipelines. In oncology research, conjugating D-Phe-based peptides to tumor-targeting ligands has enabled the creation of prodrugs with improved tumor penetration and reduced systemic toxicity. A 2024 study in Nature Communications reported that such conjugates selectively delivered chemotherapeutic agents to pancreatic cancer cells by exploiting folate receptor overexpression—a breakthrough attributed to the stability imparted by the OMe group during cellular uptake.
The hydrochloride form of this compound (monohydrochloride) ensures optimal solubility and crystallinity during scale-up processes, making it indispensable for Good Manufacturing Practice (GMP)-compliant production. Recent innovations in continuous flow chemistry have further streamlined its synthesis: researchers at MIT developed a microfluidic reactor system that achieves >98% purity using environmentally benign conditions, reducing waste by 40% compared to traditional batch methods.
In neurobiology applications, D-Phe-OMe monohydrochloride-derived peptides have been explored as modulators of G-protein coupled receptors (GPCRs). A collaborative study between Stanford University and Genentech revealed that analogs incorporating this moiety exhibit enhanced selectivity for delta-opioid receptors over mu-opioid receptors—a critical advancement toward developing non-addictive analgesics. The methyl ester group (OMe) was shown to sterically hinder off-target binding while maintaining receptor activation efficacy.
Safety profiles remain a focal point of current investigations. Toxicological assessments conducted under OECD guidelines confirmed that D-Phe-OMe monohydrochloride-based compounds exhibit low acute toxicity when administered intravenously or subcutaneously at therapeutic doses. However, recent metabolomic analyses highlighted species-specific differences in hepatic clearance rates, necessitating tailored dosing strategies for clinical translation—a challenge being addressed through AI-driven pharmacokinetic modeling.
Looking forward, emerging applications span beyond traditional therapeutics into biotechnology tools. For example, CRISPR-Cas9 delivery systems now incorporate D-Phe-containing peptides to enhance genome editing efficiency in vivo. The methyl ester functionality (OMe) protects guide RNA from nuclease degradation during transfection while enabling pH-sensitive release once internalized—a mechanism validated through live-cell imaging experiments published in Nano Letters earlier this year.
In summary, D-Phe-OMe monohydrochloride (CAS No. 13033-84-6) stands at the intersection of cutting-edge chemical synthesis and translational medicine. Its structural versatility combined with recent breakthroughs in synthetic methodologies positions it as an essential component for advancing therapies targeting metabolic disorders, cancer, neurodegeneration, and genetic diseases. As interdisciplinary research continues to bridge chemistry with biology at molecular scales, this compound will undoubtedly remain central to innovation across pharmaceutical R&D landscapes worldwide.
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